molecular formula C17H14N2 B11865439 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile

Cat. No.: B11865439
M. Wt: 246.31 g/mol
InChI Key: RUKZQSSMDAQJSM-UHFFFAOYSA-N
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Description

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a methyl group, a tolyl group, and a carbonitrile group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile typically involves the reaction of 1-methylindole with o-tolunitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-phenyl-1H-indole-3-carbonitrile
  • 1-Methyl-2-(p-tolyl)-1H-indole-3-carbonitrile
  • 1-Methyl-2-(m-tolyl)-1H-indole-3-carbonitrile

Uniqueness

1-Methyl-2-(o-tolyl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)indole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c1-12-7-3-4-8-13(12)17-15(11-18)14-9-5-6-10-16(14)19(17)2/h3-10H,1-2H3

InChI Key

RUKZQSSMDAQJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=CC=CC=C3N2C)C#N

Origin of Product

United States

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